molecular formula C17H16N2O2S B377985 N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine CAS No. 324066-61-7

N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine

Cat. No. B377985
CAS RN: 324066-61-7
M. Wt: 312.4g/mol
InChI Key: USVQXDMUIGOGGP-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, also known as MTMTA, is a compound that has been of interest to researchers due to its potential applications in various scientific fields. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Scientific Research Applications

N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to have antitumor, antifungal, and antibacterial activities. In addition, it has been studied for its potential as a fluorescent probe for detecting metal ions in biological systems.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine is not fully understood, but it is thought to involve the inhibition of enzymes involved in cell growth and proliferation. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In addition, it has been shown to inhibit the activity of protein kinase C, an enzyme involved in signal transduction pathways.
Biochemical and Physiological Effects
N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of fungal and bacterial cells. In addition, it has been shown to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high yield. It also has a wide range of applications in various scientific fields. However, there are also limitations to its use in lab experiments. It is toxic at high concentrations, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for research on N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine. One area of interest is its potential as a fluorescent probe for detecting metal ions in biological systems. Another area of interest is its potential as a therapeutic agent for cancer and other diseases. Further studies are needed to fully understand its mechanism of action and to optimize its use in lab experiments.

Synthesis Methods

N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine can be synthesized through a multi-step process involving the reaction of 2-methoxybenzaldehyde and 4-methoxybenzaldehyde with thiosemicarbazide. The resulting product is then treated with acetic anhydride and sodium acetate to yield N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine. This synthesis method has been optimized to produce high yields and purity of N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine.

properties

IUPAC Name

N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-20-13-9-7-12(8-10-13)15-11-22-17(19-15)18-14-5-3-4-6-16(14)21-2/h3-11H,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVQXDMUIGOGGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine

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